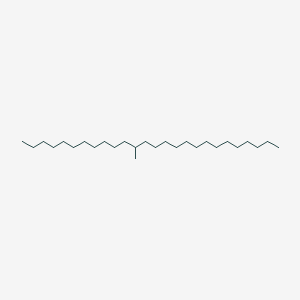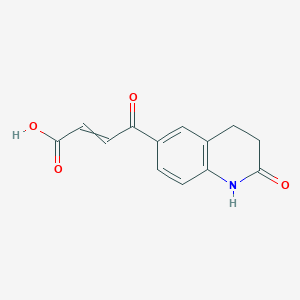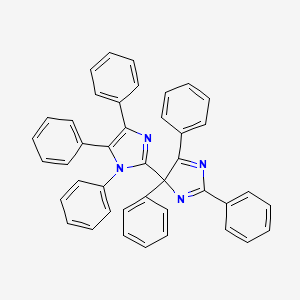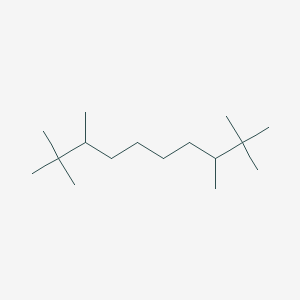
N-(Chloroacetyl)-D-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Chloroacetyl)-D-leucine: is a chemical compound that belongs to the class of chloroacetamides It is derived from D-leucine, an essential amino acid, and chloroacetyl chloride
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(Chloroacetyl)-D-leucine typically involves the reaction of D-leucine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: N-(Chloroacetyl)-D-leucine can undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form D-leucine and chloroacetic acid.
Oxidation: Oxidizing agents can convert this compound into various oxidized products, depending on the conditions used.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted amides or esters.
Hydrolysis: The major products are D-leucine and chloroacetic acid.
Oxidation: The products vary depending on the oxidizing agent and conditions used.
科学研究应用
Chemistry: N-(Chloroacetyl)-D-leucine is used as a building block in organic synthesis. It is employed in the synthesis of peptides and other complex molecules due to its reactivity and ability to introduce the chloroacetyl group into target molecules .
Biology: In biological research, this compound is used to study protein modifications and interactions. It can be used to modify proteins by introducing the chloroacetyl group, which can then react with other functional groups in the protein .
Medicine: this compound has potential applications in drug development. It can be used to synthesize novel compounds with potential therapeutic effects. Its ability to modify proteins makes it a valuable tool in the development of protein-based drugs .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials.
作用机制
The mechanism of action of N-(Chloroacetyl)-D-leucine involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic groups in proteins and other molecules. This reactivity allows this compound to modify proteins and alter their function. The molecular targets and pathways involved depend on the specific application and the molecules being modified .
相似化合物的比较
N-(Chloroacetyl)-L-leucine: Similar to N-(Chloroacetyl)-D-leucine but derived from L-leucine.
N-(Chloroacetyl)-L-tyrosine: Another chloroacetamide derived from L-tyrosine.
N-(Chloroacetyl)-D-tyrosine: Similar to N-(Chloroacetyl)-L-tyrosine but derived from D-tyrosine.
Uniqueness: this compound is unique due to its specific stereochemistry. The D-isomer of leucine provides different biological activity and reactivity compared to the L-isomer. This stereochemistry can influence the compound’s interactions with biological molecules and its overall effectiveness in various applications .
属性
CAS 编号 |
64830-83-7 |
|---|---|
分子式 |
C8H14ClNO3 |
分子量 |
207.65 g/mol |
IUPAC 名称 |
(2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 |
InChI 键 |
VDUNMYRYEYROFL-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CCl |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


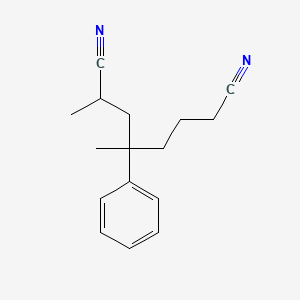
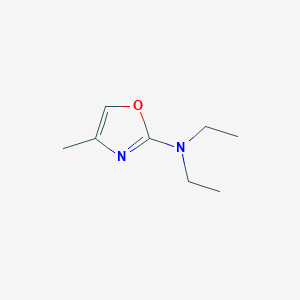
![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
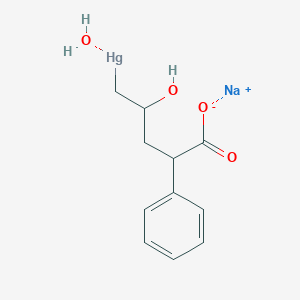
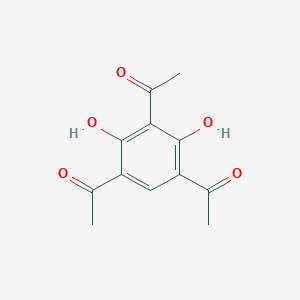
![Methyl 9,10,12-tris[(trimethylsilyl)oxy]octadecanoate](/img/structure/B14487873.png)
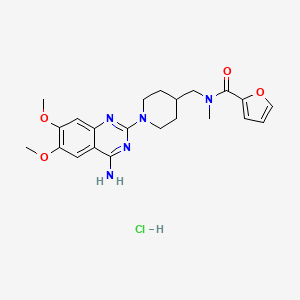

![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)
![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
